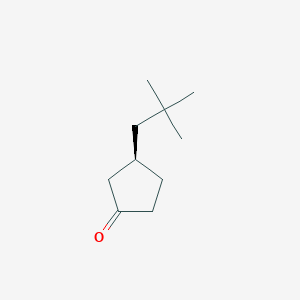
2-(2-Hydroxyphenoxy)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenoxy)prop-2-enoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of prop-2-enoic acid, featuring a hydroxyphenoxy group attached to the second carbon of the prop-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)prop-2-enoic acid typically involves the reaction of 2-hydroxyphenol with acryloyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyphenoxy)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-oxophenoxy)prop-2-enoic acid.
Reduction: Formation of 2-(2-hydroxyphenoxy)propanoic acid.
Substitution: Formation of various ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenoxy)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenoxy)prop-2-enoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the prop-2-enoic acid moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylic acid: Similar in structure but lacks the hydroxyphenoxy group.
Caffeic acid: Contains a similar phenolic structure but with different substituents.
Ferulic acid: Similar phenolic structure with a methoxy group instead of a hydroxy group.
Uniqueness
2-(2-Hydroxyphenoxy)prop-2-enoic acid is unique due to the presence of both a hydroxyphenoxy group and a prop-2-enoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
92405-59-9 |
|---|---|
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
2-(2-hydroxyphenoxy)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-5,10H,1H2,(H,11,12) |
InChI-Schlüssel |
PXUVHRMOFVSGBU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)O)OC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)




![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)








